molecular formula C17H19N3O B2485535 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine CAS No. 338423-66-8

1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine

Cat. No.: B2485535
CAS No.: 338423-66-8
M. Wt: 281.359
InChI Key: ABQAUJHEEJDWTA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a synthetic organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group at the 1-position and two methyl groups at the 5 and 6 positions

Scientific Research Applications

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants or corrosives, while others may be flammable or reactive .

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of 4-methoxybenzylamine with a suitable benzimidazole precursor. One common method involves the reaction of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The methoxy group and benzimidazole core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole core .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-8-15-17(16(18)12(11)2)19-10-20(15)9-13-4-6-14(21-3)7-5-13/h4-8,10H,9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQAUJHEEJDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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